
6-methyl-N-(1-phenylpyrazol-3-yl)pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-N-(1-phenylpyrazol-3-yl)pyridine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and biotechnology. This compound is also known as MPPC and is synthesized using various methods.
Mécanisme D'action
MPPC inhibits the activity of CK2 by binding to the ATP-binding site of the kinase. This prevents the kinase from phosphorylating its substrates, leading to the inhibition of cell growth and proliferation. MPPC also inhibits the activity of other kinases, including casein kinase 1 and 2, by a similar mechanism.
Biochemical and Physiological Effects:
MPPC has been shown to have anti-tumor activity in various cancer cell lines, making it a promising candidate for the development of anti-cancer drugs. MPPC has also been shown to inhibit the growth of bacteria, making it a potential candidate for the development of antibacterial agents.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using MPPC in lab experiments include its potency, selectivity, and ease of synthesis. However, the limitations include its poor solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of MPPC. One potential direction is the development of MPPC-based anti-cancer drugs. Another direction is the study of the role of CK2 in various cellular processes using MPPC as a tool. Additionally, the development of MPPC-based biosensors and other biotechnological applications is also a promising direction for future research.
Conclusion:
In conclusion, 6-methyl-N-(1-phenylpyrazol-3-yl)pyridine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of MPPC involves several methods, and it has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and biotechnology. MPPC inhibits the activity of CK2 and other kinases, making it a valuable tool for the study of kinase signaling pathways. MPPC has several advantages and limitations for lab experiments, and there are several future directions for its study.
Méthodes De Synthèse
The synthesis of MPPC involves several methods, including the reaction of 2-chloronicotinic acid with 1-phenyl-3-methylpyrazole in the presence of a base, followed by the reaction with a suitable amine to form the desired product. Another method involves the reaction of 2-chloronicotinic acid with 1-phenyl-3-methylpyrazole in the presence of a suitable amine and a coupling agent. Both methods yield MPPC in good yields and purity.
Applications De Recherche Scientifique
MPPC has been extensively studied for its potential applications in various fields. In medicinal chemistry, MPPC has been identified as a potent inhibitor of the protein kinase CK2, which plays a crucial role in cell growth and proliferation. MPPC has also been shown to have anti-tumor activity in various cancer cell lines, making it a promising candidate for the development of anti-cancer drugs.
In biochemistry, MPPC has been used as a tool to study the role of CK2 in various cellular processes. It has also been shown to inhibit the activity of other kinases, including casein kinase 1 and 2, making it a valuable tool for the study of kinase signaling pathways.
In biotechnology, MPPC has been used as a ligand for the immobilization of proteins and enzymes on solid supports, making it a useful tool for the development of biosensors and other biotechnological applications.
Propriétés
IUPAC Name |
6-methyl-N-(1-phenylpyrazol-3-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c1-12-6-5-9-14(17-12)16(21)18-15-10-11-20(19-15)13-7-3-2-4-8-13/h2-11H,1H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVBMYQRTZSWJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)NC2=NN(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

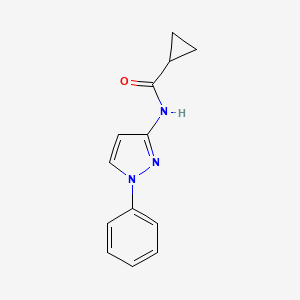
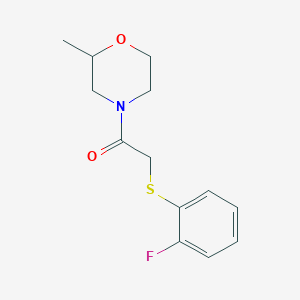

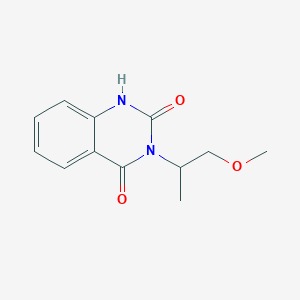
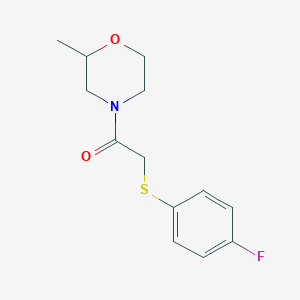

![2-(Furan-2-ylmethyl)-3-[[2-(trifluoromethyl)quinolin-4-yl]amino]propan-1-ol](/img/structure/B7517012.png)
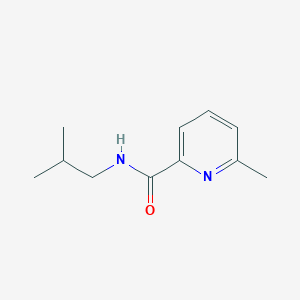
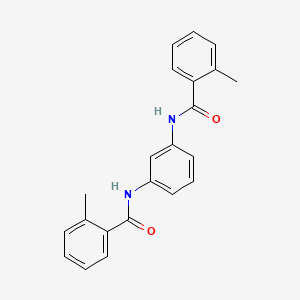
![1-[6-(Dimethylamino)pyridin-3-yl]-3-propan-2-ylurea](/img/structure/B7517046.png)


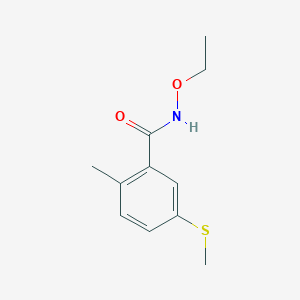
![5-methyl-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopentyl]thiophene-2-carboxamide](/img/structure/B7517073.png)